molecular formula C13H8ClN3O B2759627 2-Chloro-5-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine CAS No. 861212-07-9

2-Chloro-5-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine

Cat. No. B2759627
CAS RN: 861212-07-9
M. Wt: 257.68
InChI Key: CLJVBMCJJVXUKW-UHFFFAOYSA-N
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Description

2-Chloro-5-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine, also known as CPOP, is a heterocyclic compound derived from pyridine. It is a colorless solid that is insoluble in water and has a melting point of 110-112°C. CPOP is a useful synthetic intermediate for the preparation of various pharmaceuticals, agrochemicals, and other organic compounds. It has been used in the synthesis of several drugs, including anti-inflammatory agents, antifungal agents, and anti-cancer agents.

Scientific Research Applications

Anti-Infective Agents

2-Chloro-5-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine: has been investigated as an anti-infective agent. Researchers have synthesized various substituted 1,2,4-oxadiazoles with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds hold promise in combating infectious diseases caused by microorganisms such as bacteria, viruses, and parasites.

Antibacterial Activity

The compound’s structure suggests potential antibacterial properties. Researchers have explored its efficacy against Gram-positive bacteria, including Staphylococcus aureus (ATCC No. 25923) . Further studies are needed to elucidate its mechanism of action and optimize its antibacterial potential.

Anticancer Potential

While not directly mentioned for this specific compound, related 1,2,4-oxadiazoles have demonstrated anticancer activity. For instance, certain derivatives exhibited promising effects against cancer cell lines such as MCF-7 and HeLa . Further exploration of its potential in oncology is warranted.

properties

IUPAC Name

2-(6-chloropyridin-3-yl)-5-phenyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O/c14-11-7-6-10(8-15-11)13-17-16-12(18-13)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJVBMCJJVXUKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601324637
Record name 2-(6-chloropyridin-3-yl)-5-phenyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601324637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665892
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

861212-07-9
Record name 2-(6-chloropyridin-3-yl)-5-phenyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601324637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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